molecular formula C20H20ClN3O5S B2428261 tert-butyl 1-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-1H-4,1,2-benzothiadiazine-3-carboxylate 4,4-dioxide CAS No. 1707587-05-0

tert-butyl 1-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-1H-4,1,2-benzothiadiazine-3-carboxylate 4,4-dioxide

Cat. No. B2428261
M. Wt: 449.91
InChI Key: LZCXNOHNBNONTD-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a benzothiadiazine group, a carboxylate group, and a tert-butyl group. The benzothiadiazine group is a type of heterocyclic compound that contains nitrogen, sulfur, and carbon atoms . The carboxylate group is a derivative of carboxylic acid and is often involved in ionic interactions . The tert-butyl group is a type of alkyl group that can influence the compound’s solubility and reactivity .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzothiadiazine ring suggests that the compound may have aromatic properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the carboxylate group could participate in acid-base reactions, while the benzothiadiazine ring might undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For instance, the presence of the carboxylate group might increase its water solubility, while the tert-butyl group could affect its volatility .

Scientific Research Applications

Additionally, the crystal structure of a related compound, N-tert-butyl-N′-(2,4-dichlorobenzoyl)-N-[1-(4-chlorophenyl)-1, 4-dihydro-6-methylpyridazine-4-oxo-3-carbonyl] hydrazine, has been determined, revealing a dimer linked by intermolecular hydrogen bonds, showcasing the intricate molecular architecture associated with these compounds (Xia, 2001).

Chemical Reactions and Molecular Structures The interaction of tert-butyl 1-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-1H-4,1,2-benzothiadiazine-3-carboxylate 4,4-dioxide in chemical reactions, particularly its involvement in the generation of radicals and the formation of complex molecular structures, is a significant area of research. For instance, the compound's role in DNA cleavage has been studied, highlighting its involvement in radical generation and its biological activity related to DNA interaction (Daniels & Gates, 1996).

Moreover, intricate molecular structures such as 1H-4,1,2-benzothiadiazine 4,4-dioxides have been synthesized through intermolecular displacement reactions, showcasing the compound's versatility in forming complex and valuable molecular frameworks (Ames et al., 1978).

Future Directions

Future research on this compound could involve exploring its potential applications, studying its reactivity, or investigating its physical and chemical properties .

properties

IUPAC Name

tert-butyl 1-[2-(4-chloroanilino)-2-oxoethyl]-4,4-dioxo-4λ6,1,2-benzothiadiazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O5S/c1-20(2,3)29-19(26)18-23-24(15-6-4-5-7-16(15)30(18,27)28)12-17(25)22-14-10-8-13(21)9-11-14/h4-11H,12H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZCXNOHNBNONTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=NN(C2=CC=CC=C2S1(=O)=O)CC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 1-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-1H-4,1,2-benzothiadiazine-3-carboxylate 4,4-dioxide

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